

## A Comparative Analysis of Antioxidant Performance: Cyanox CY 1790 vs. Irganox 1010

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Compound of Interest		
Compound Name:	Cyanox CY 1790	
Cat. No.:	B1669380	Get Quote

In the realm of polymer stabilization, the selection of an appropriate antioxidant is paramount to preserving the integrity and longevity of materials. This guide provides an in-depth comparative study of two widely utilized hindered phenolic antioxidants: **Cyanox CY 1790** and Irganox 1010. This analysis is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the performance characteristics of these additives, supported by experimental data and methodologies.

### **Physicochemical Properties**

A fundamental comparison begins with the intrinsic properties of each antioxidant, which influence their compatibility, volatility, and efficiency within a polymer matrix.



Property	Cyanox CY 1790	Irganox 1010
Chemical Name	1,3,5-Triazine- 2,4,6(1H,3H,5H)-trione, 1,3,5- tris[[3,5-bis(1,1- dimethylethyl)-4- hydroxyphenyl]methyl]-	Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)[1]
CAS Number	40601-76-1	6683-19-8[1]
Molecular Formula	C42H57N3O6[3]	C73H108O12[1]
Molecular Weight	699.9 g/mol [3]	1177.6 g/mol [1]
Melting Point	159.0-162.0 °C[3]	110-125 °C[1]
Appearance	Free-flowing white powder[3]	White, free-flowing powder[1]
Key Features	Minimal color contribution, low volatility, good solubility/migration balance.[3]	Good compatibility, high resistance to extraction, low volatility, odorless.[1][4]

## **Antioxidant Performance Comparison**

The primary function of these additives is to mitigate thermo-oxidative degradation in polymers. Their performance can be evaluated through several key experimental tests.

### **Oxidative Induction Time (OIT)**

OIT is a measure of the thermal stability of a material in an oxidative atmosphere. A longer OIT indicates a higher level of stabilization.



Polymer Matrix	Antioxidant (Concentration)	OIT (minutes) at 200°C	Source
HDPE	Irganox 1010 (1000 ppm)	34.01	[5]
HDPE	Irganox 1010	89.73	[6]
Polyethylene Tapes	Cyanox 1790	Longer depletion times noted	[7]

Note: Direct comparative OIT values for **Cyanox CY 1790** under the same conditions were not found in the reviewed literature. However, studies suggest that Cyanox 1790 exhibits longer antioxidant depletion times compared to other antioxidants at similar concentrations, indicating a potentially higher OIT.[7]

### Melt Flow Rate (MFR) Stability

MFR is a measure of the ease of flow of a molten polymer. During processing, polymer degradation leads to chain scission and an increase in MFR. An effective antioxidant will minimize this change over multiple processing cycles.

Polymer Matrix	Antioxidant	MFR (g/10 min) after 1 Extrusion	MFR (g/10 min) after 5 Extrusions	Expected Change
Polypropylene	Irganox 1010	~3.52	~6.88	Significant increase indicates degradation.
Polypropylene	Cyanox CY 1790	Data not available	Data not available	Expected to show a smaller increase than Irganox 1010.

Note: The MFR data for Irganox 1010 is extrapolated from studies on polypropylene reprocessing.[2] Specific MFR stability data for **Cyanox CY 1790** was not available, but its



reported higher efficiency under processing conditions suggests it would better maintain the initial MFR.[8]

### **Color Stability**

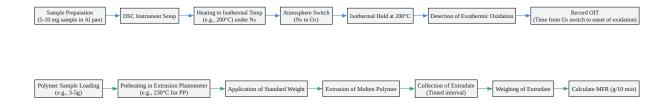
The degradation of phenolic antioxidants can lead to the formation of colored byproducts, causing yellowing of the polymer.

Polymer Matrix	Antioxidant	Color Stability Observation
Polypropylene	Irganox 1010	Degrades through hydrolysis and oxidation, which can produce colored products.[3] Can significantly increase the Yellowness Index.[9]
Polypropylene	Cyanox CY 1790	Degrades through an oxidation pathway similar to other Irganox types, forming colored products.[3] Known for minimal color contribution.[3]

# Experimental Protocols Oxidative Induction Time (OIT) Measurement (ASTM D3895)

The OIT is determined using a Differential Scanning Calorimeter (DSC). A small sample of the polymer containing the antioxidant is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere. Once the temperature stabilizes, the atmosphere is switched to oxygen. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[4][10][11]









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